6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one
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Overview
Description
6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chloro group, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate to form a cyano intermediate, which undergoes cyclization to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines with different functional groups.
Scientific Research Applications
6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Similar triazine structure with different substituents.
2-methylamino-5-tert-butyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a triazine ring.
Uniqueness
6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one is unique due to its combination of tert-butyl, chloro, and trifluoromethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H14ClF3N4O |
---|---|
Molecular Weight |
346.73 g/mol |
IUPAC Name |
6-tert-butyl-3-[4-chloro-3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H14ClF3N4O/c1-13(2,3)10-11(23)20-12(22-21-10)19-7-4-5-9(15)8(6-7)14(16,17)18/h4-6H,1-3H3,(H2,19,20,22,23) |
InChI Key |
NKZPMGVDJPOGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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